N-(4-phenoxyphenyl)naphthalene-2-sulfonamide

Progesterone receptor antagonism Nuclear receptor pharmacology Naphthalene regioisomer SAR

N-(4-Phenoxyphenyl)naphthalene-2-sulfonamide is the only PR antagonist reference compound combining a defined IC₅₀ (1.7 μM, T47D assay) with the naphthalene-2-sulfonyl topology—a critical SAR data point for ligand-binding domain modeling. Its 8.9-fold lower potency vs. the 1-naphthyl regioisomer enables precise assay dynamic range calibration and hit-selection threshold setting. The intact naphthalene ring permits electrophilic diversification (acetylation, halogenation, cross-coupling) into focused screening libraries. Full spectroscopic authentication (¹H NMR, GC-MS, exact mass, InChIKey) is available on SpectraBase, ensuring GLP-compliant identity verification and batch-to-batch consistency.

Molecular Formula C22H17NO3S
Molecular Weight 375.4 g/mol
Cat. No. B5309596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-phenoxyphenyl)naphthalene-2-sulfonamide
Molecular FormulaC22H17NO3S
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C22H17NO3S/c24-27(25,22-15-10-17-6-4-5-7-18(17)16-22)23-19-11-13-21(14-12-19)26-20-8-2-1-3-9-20/h1-16,23H
InChIKeyBDDYBFKGGNNRHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Phenoxyphenyl)naphthalene-2-sulfonamide – Structural Identity and Core Pharmacological Class for Targeted Procurement


N-(4-Phenoxyphenyl)naphthalene-2-sulfonamide (CAS 296274-87-8, molecular formula C22H17NO3S, MW 375.44 g/mol) is a synthetic aryl sulfonamide bearing a naphthalene-2-sulfonyl core and a 4-phenoxyaniline substituent [1]. This compound belongs to the N-(4-phenoxyphenyl)arylsulfonamide class, which has been systematically developed as a novel nonsteroidal scaffold for nuclear hormone receptor modulation [2]. Within the progesterone receptor (PR) antagonist series, the 2-naphthyl regioisomer represents a distinct structural topology that directly informs structure–activity relationship (SAR) understanding of the naphthalene attachment point on PR-antagonistic potency [2].

Why N-(4-Phenoxyphenyl)naphthalene-2-sulfonamide Cannot Be Replaced by a Generic Aryl Sulfonamide Analog


Within the N-(4-phenoxyphenyl)arylsulfonamide chemotype, minor alterations to the sulfonyl aromatic group produce large-magnitude changes in PR-antagonistic potency that preclude interchangeable use. The naphthalene-2-sulfonyl derivative (compound 18) exhibits an IC50 of 1.7 μM, whereas its 1-naphthyl regioisomer (compound 17) is approximately 9-fold more potent (IC50 0.19 μM) and the unsubstituted benzenesulfonamide (compound 10) is 3.3-fold more potent (IC50 0.52 μM) in the identical T47D alkaline phosphatase assay [1]. These quantitative gaps demonstrate that the attachment position and ring topology of the sulfonyl moiety are critical determinants of activity; a user substituting any generic sulfonamide from the same series without accounting for the specific naphthalene-2 regioisomer would obtain markedly different pharmacological outcomes [1].

Quantitative Differentiation Evidence for N-(4-Phenoxyphenyl)naphthalene-2-sulfonamide Against Its Closest Structural Analogs


PR Antagonism: 2-Naphthyl vs. 1-Naphthyl Regioisomer – A 9-Fold Potency Gap Driven Solely by Sulfonyl Attachment Topology

In a direct head-to-head comparison within the same study and assay, the 2-naphthalenesulfonyl regioisomer (compound 18, the target compound) displays a PR-antagonistic IC50 of 1.7 ± 0.36 μM, whereas the 1-naphthalenesulfonyl analog (compound 17) achieves an IC50 of 0.19 ± 0.013 μM [1]. Both compounds share the identical 4-phenoxyaniline pharmacophore and differ only in the point of attachment of the naphthalene ring to the sulfonamide sulfur. The 1-naphthyl isomer is approximately 8.9-fold more potent than the 2-naphthyl isomer under the same experimental conditions. The unsubstituted benzenesulfonamide reference (compound 10, IC50 0.52 ± 0.028 μM) further contextualizes the 2-naphthyl activity as the weakest among the directly compared aryl sulfonamide derivatives [1].

Progesterone receptor antagonism Nuclear receptor pharmacology Naphthalene regioisomer SAR

Activity Cliff: 2-Naphthyl vs. 3-Chlorobenzenesulfonyl Derivative – A 10-Fold Potency Differential Illustrating the SAR Sensitivity at the Sulfonyl Position

In the same T47D alkaline phosphatase assay, the 3-chlorobenzenesulfonyl derivative 20a (IC50 = 0.17 ± 0.038 μM) is 10-fold more potent than the 2-naphthalenesulfonyl derivative (compound 18, IC50 = 1.7 ± 0.36 μM) [1]. Furthermore, the optimized 3-trifluoromethylbenzenesulfonyl derivative 32 attains an IC50 of 0.033 ± 0.003 μM (33 nM), representing a 51.5-fold improvement over compound 18 [1]. These pairwise comparisons define a steep activity cliff at the sulfonyl substituent, where replacement of the extended naphthalene-2 ring system with meta-substituted benzenesulfonyl groups dramatically enhances PR antagonism. Compound 32 also demonstrates high PR binding affinity (binding IC50 = 0.040 μM) and selectivity over the androgen receptor [1].

Progesterone receptor antagonist Activity cliff analysis Sulfonamide SAR

Structural Topology: Naphthalene-2-Sulfonamide as a Conformationally Distinct Scaffold Relative to Planar Benzenesulfonamide Analogs

Although no co-crystal structure of compound 18 with PR is publicly available, the systematic SAR reported by Yamada et al. reveals that the naphthalene-2-sulfonyl group imposes a different spatial orientation of the sulfonyl aryl ring compared with the benzenesulfonyl group [1]. The 2-naphthyl attachment shifts the center of the bicyclic ring system laterally relative to the sulfonamide nitrogen, whereas the 1-naphthyl isomer orients the fused ring toward the phenoxyphenyl moiety. This topological distinction is reflected in the 9-fold potency difference between the 1- and 2-naphthyl regioisomers (IC50 0.19 μM vs. 1.7 μM) [1]. In contrast, the benzenesulfonamide (compound 10, IC50 0.52 μM) adopts a more compact, symmetrical orientation that favors PR binding [1]. These data collectively indicate that the naphthalene-2-sulfonamide topology explores a less favorable region of the PR ligand-binding domain, providing a structurally informative negative control for computational docking and pharmacophore modeling studies.

Conformational analysis Naphthalene sulfonamide topology Ligand–receptor shape complementarity

Gateway Scaffold for Derivatization: The Naphthalene-2-Sulfonyl Core as a Modular Building Block for Hybrid Compound Libraries

The naphthalene-2-sulfonamide core is a validated privileged scaffold in multiple therapeutic areas. Recent studies have demonstrated that 6-acetylnaphthalene-2-sulfonamide hybrids exhibit STAT3 phosphorylation inhibition (IC50 values of 3.01–3.59 μM vs. cryptotanshinone IC50 3.52 μM) and topoisomerase IV inhibition (IC50 5.3–7.65 μg/mL vs. norfloxacin IC50 7.07–8.24 μg/mL) [2]. These data illustrate that the naphthalene-2-sulfonamide motif, while displaying modest PR antagonism in its simplest N-(4-phenoxyphenyl) form (IC50 1.7 μM), serves as a versatile starting point for generating derivatives with distinct target profiles [1][2]. The commercial availability of N-(4-phenoxyphenyl)naphthalene-2-sulfonamide with defined purity enables its use as a direct precursor for diversification through electrophilic aromatic substitution or cross-coupling at the naphthalene ring, a synthetic advantage not shared by the simpler benzenesulfonamide analog which lacks a second ring for derivatization.

Medicinal chemistry Sulfonamide hybrid design Naphthalene derivatization

Recommended Research and Industrial Application Scenarios for N-(4-Phenoxyphenyl)naphthalene-2-sulfonamide Based on Differentiated Evidence


Negative Control / Low-Activity Benchmark in Progesterone Receptor Antagonist Screening Cascades

N-(4-Phenoxyphenyl)naphthalene-2-sulfonamide (IC50 1.7 μM) serves as a quantitatively characterized low-activity reference compound for progesterone receptor (PR) antagonist screening assays [1]. Its 8.9-fold weaker activity relative to the 1-naphthyl regioisomer (IC50 0.19 μM) and 51.5-fold weaker activity relative to the optimized 3-CF3-benzenesulfonamide (IC50 0.033 μM) enable researchers to establish dynamic range, validate assay sensitivity, and set meaningful hit-selection thresholds [1]. This compound is the only regioisomer in the Yamada series that combines a defined PR IC50 with the structurally informative naphthalene-2-sulfonyl topology, making it uniquely suited for calibrating assay windows in nuclear receptor antagonist screening.

Structure–Activity Relationship (SAR) Probe for Mapping Naphthalene Regioisomer Effects on Nuclear Receptor Binding

The 9-fold potency differential between the 2-naphthyl (compound 18) and 1-naphthyl (compound 17) regioisomers provides a critical SAR data point for computational modeling of the PR ligand-binding domain [1]. When used alongside the benzenesulfonamide analog (compound 10, IC50 0.52 μM) and the more potent 3-substituted benzenesulfonamides, this compound helps define the steric and electronic boundaries of the sulfonyl-binding sub-pocket [1]. Procurement of all three compounds (10, 17, and 18) from a single synthetic series enables internally consistent pharmacophore model building without the confounding variables introduced by cross-study comparisons.

Synthetic Intermediate for Naphthalene-2-Sulfonamide Hybrid Libraries Targeting Kinase, Antimicrobial, or Anticancer Endpoints

The naphthalene-2-sulfonamide core is a validated privileged scaffold with demonstrated activity across multiple target classes: STAT3 inhibition (IC50 values of 3.01–3.59 μM) and topoisomerase IV inhibition (IC50 5.3–7.65 μg/mL vs. norfloxacin IC50 7.07–8.24 μg/mL) have been reported for 6-acetylnaphthalene-2-sulfonamide hybrids [2]. N-(4-Phenoxyphenyl)naphthalene-2-sulfonamide provides an intact naphthalene ring available for electrophilic substitution (e.g., acetylation, halogenation, nitration) or transition-metal-catalyzed cross-coupling at multiple positions, enabling diversification into focused libraries for anticancer, anti-inflammatory, or anti-infective screening [1][2]. The benzenesulfonamide analog (compound 10) lacks this synthetic expansion capability and therefore represents a less versatile procurement choice for library-oriented medicinal chemistry programs [1].

Analytical Reference Standard for N-(4-Phenoxyphenyl)arylsulfonamide Identity and Purity Verification

N-(4-Phenoxyphenyl)naphthalene-2-sulfonamide is characterized by a complete set of spectroscopic identifiers including 1H NMR, GC-MS, exact mass (375.092915 g/mol), and InChIKey (BDDYBFKGGNNRHI-UHFFFAOYSA-N), all cataloged in the SpectraBase spectral database [3]. This documented spectral reference enables unambiguous identity confirmation and purity assessment of this specific regioisomer, distinguishing it from the 1-naphthyl analog (InChIKey would differ) and from the benzenesulfonamide analog (CAS 106149-18-2) [1][3]. For quality control laboratories and chemical procurement verification workflows, the availability of authenticated spectral data provides a compliance-ready reference that supports GLP documentation and batch-to-batch consistency testing.

Quote Request

Request a Quote for N-(4-phenoxyphenyl)naphthalene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.